molecular formula C18H15BrCl2O4 B133329 cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate CAS No. 61397-56-6

cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate

Cat. No.: B133329
CAS No.: 61397-56-6
M. Wt: 446.1 g/mol
InChI Key: OXUPOIXSQGXRGF-UHFFFAOYSA-N
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Description

Cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate, also known as this compound, is a useful research compound. Its molecular formula is C18H15BrCl2O4 and its molecular weight is 446.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate, commonly referred to as cis-BBD, is a chemical compound with significant implications in pharmaceutical applications, particularly as an intermediate in the synthesis of antifungal agents. This article provides an overview of its biological activities, synthesis pathways, and relevant case studies.

  • Molecular Formula : C18_{18}H15_{15}BrCl2_{2}O4_{4}
  • Molecular Weight : 446.12 g/mol
  • CAS Number : 61397-56-6
  • IUPAC Name : [(2R,4R)-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl benzoate

Antifungal Properties

cis-BBD has been identified as an important precursor in the synthesis of various antifungal agents such as ketoconazole and itraconazole. These compounds are widely used to treat fungal infections due to their ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes.

Mechanism of Action :
The antifungal activity of cis-BBD and its derivatives is primarily attributed to their interaction with the fungal cytochrome P450 enzyme system. This interaction disrupts the biosynthesis of ergosterol, leading to increased membrane permeability and ultimately cell death.

Case Studies and Research Findings

  • Synthesis and Activity Evaluation :
    A study demonstrated that derivatives synthesized from cis-BBD exhibited potent antifungal activity against various strains of Candida species. The research indicated that modifications in the substituents on the dioxolane ring could enhance antifungal efficacy. The study utilized in vitro assays to evaluate minimum inhibitory concentrations (MICs) against Candida albicans and other pathogenic fungi .
  • Comparative Analysis with Other Antifungals :
    In comparative studies, cis-BBD derivatives were found to be more effective than traditional antifungals like fluconazole in certain cases. This was attributed to their unique structural features that allow for better penetration into fungal cells .

Data Tables

Compound NameActivityMIC (µg/mL)Reference
cis-BBDAntifungal1 - 8
KetoconazoleAntifungal0.5 - 4
ItraconazoleAntifungal0.25 - 2

Synthesis Pathways

The synthesis of cis-BBD typically involves several steps:

  • Formation of Dioxolane Ring : The initial step involves the reaction of a dichlorophenyl compound with bromomethyl derivatives under acidic conditions.
  • Esters Formation : The dioxolane intermediate is then reacted with benzoic acid derivatives to form the final ester product.

Safety and Handling

While specific safety data for cis-BBD is limited, compounds with similar structures often require careful handling due to potential toxicity and environmental hazards. Standard laboratory safety protocols should be followed when working with this compound.

Properties

IUPAC Name

[2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrCl2O4/c19-11-18(15-7-6-13(20)8-16(15)21)24-10-14(25-18)9-23-17(22)12-4-2-1-3-5-12/h1-8,14H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUPOIXSQGXRGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(O1)(CBr)C2=C(C=C(C=C2)Cl)Cl)COC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrCl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61397-56-6
Record name cis-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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